

Application Note: Therapeutic Drug Monitoring of Clomiphene Using Deschloro Clomiphene-d5

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Introduction

Clomiphene is a selective estrogen receptor modulator (SERM) widely prescribed for the treatment of infertility in women with ovulatory dysfunction.[1] It is a mixture of two geometric isomers, enclomiphene and zuclomiphene, which possess distinct estrogenic and antiestrogenic activities and different pharmacokinetic profiles.[2] The metabolism of clomiphene is complex, primarily occurring in the liver via cytochrome P450 enzymes, notably CYP2D6, leading to the formation of active metabolites such as 4-hydroxyclomiphene and N-desethylclomiphene.[3][4][5] Given the interindividual variability in clomiphene metabolism, therapeutic drug monitoring (TDM) can be a valuable tool to optimize treatment outcomes.[6]

This application note describes a robust and sensitive method for the quantification of clomiphene and its major metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs **Deschloro Clomiphene-d5** as an internal standard to ensure high accuracy and precision, correcting for variability in sample preparation and instrument response.[7][8][9][10] Deuterated internal standards are considered the gold standard for quantitative bioanalysis due to their near-identical chemical and physical properties to the analyte.[7][9]

Principle



The method involves the extraction of clomiphene, its metabolites, and the internal standard, **Deschloro Clomiphene-d5**, from human plasma. Subsequent analysis by LC-MS/MS allows for the separation and sensitive detection of each analyte. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

- Clomiphene Citrate (Reference Standard)
- (E)-4-hydroxyclomiphene (Reference Standard)
- (Z)-4-hydroxyclomiphene (Reference Standard)
- (E)-N-desethylclomiphene (Reference Standard)
- (Z)-N-desethylclomiphene (Reference Standard)
- Deschloro Clomiphene-d5 (Internal Standard)
- Acetonitrile (LC-MS Grade)
- Methanol (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Water (LC-MS Grade)
- Human Plasma (Blank)

Experimental Protocols Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.
- Intermediate Stock Solutions (10 μg/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.



- Working Standard Solutions: Prepare a series of working standard solutions by serially
 diluting the intermediate stock solutions with a 50:50 mixture of methanol and water. These
 will be used to spike the blank plasma for the calibration curve and quality control samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the Deschloro Clomiphene-d5 intermediate stock solution with methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from a plasma sample.[7][8]

- Pipette 100 μL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
- Add 20 μL of the internal standard working solution (100 ng/mL Deschloro Clomiphene-d5) and vortex briefly.
- Add 300 μ L of cold acetonitrile to precipitate the proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.



LC Parameters:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	10 μL
Column Temperature	40°C
Gradient	As described in the table below

Gradient Elution Program:

Time (min)	% Mobile Phase B
0.0	5
1.0	5
9.0	40
14.0	80
16.0	80
16.1	5
21.0	5

MS/MS Parameters:



Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.0 kV
Source Temperature	100°C
Desolvation Temperature	400°C
Collision Gas	Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following table summarizes the precursor and product ion transitions for clomiphene isomers, their metabolites, and the internal standard.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
(E)- & (Z)-Clomiphene	406.2	100.1
(E)- & (Z)-4- hydroxyclomiphene	422.3	Varies
(E)- & (Z)-N- desethylclomiphene	378.2	72.1
Deschloro Clomiphene-d5 (IS)	376.6	Varies

Note: The optimal product ions and collision energies should be determined empirically by infusing each compound into the mass spectrometer. A study by Krishnan and Darna (2023) utilized the transition m/z $406.18 \rightarrow 100.11$ for clomiphene.[11] Another study identified precursor ions for hydroxy-clomiphene metabolites at m/z 422.3.[2]

Data Presentation

The use of **Deschloro Clomiphene-d5** as an internal standard significantly enhances the accuracy and precision of the quantitative analysis. The following tables illustrate the expected performance characteristics of the method.



Table 1: Linearity and Sensitivity

Analyte	Calibration Range (ng/mL)	LLOQ (ng/mL)	R²
(Z)-Clomiphene	0.1 - 20	0.1	>0.99
(E)-Clomiphene	0.1 - 20	0.1	>0.99
(Z)-4- hydroxyclomiphene	0.05 - 10	0.05	>0.99
(E)-4- hydroxyclomiphene	0.05 - 10	0.05	>0.99
(Z)-N- desethylclomiphene	0.1 - 20	0.1	>0.99
(E)-N- desethylclomiphene	0.1 - 20	0.1	>0.99

LLOQ: Lower Limit of Quantification. R^2 : Coefficient of determination.

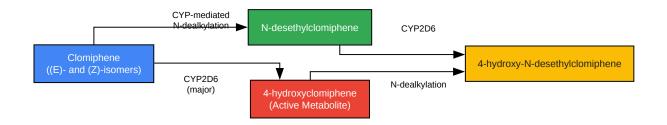
Table 2: Accuracy and Precision

Analyte	QC Level	Concentration (ng/mL)	Accuracy (%)	Precision (%CV)
(Z)-Clomiphene	Low	0.3	95 - 105	< 15
Mid	5	95 - 105	< 15	
High	15	95 - 105	< 15	
(E)-Clomiphene	Low	0.3	95 - 105	< 15
Mid	5	95 - 105	< 15	_
High	15	95 - 105	< 15	_

QC: Quality Control. %CV: Percent Coefficient of Variation.



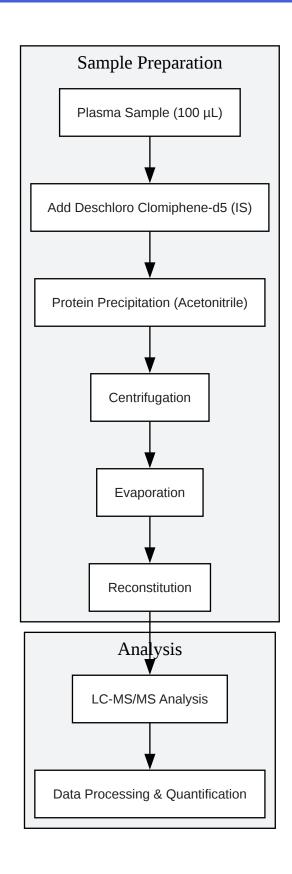
Visualizations



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Caption: Metabolic pathway of Clomiphene.

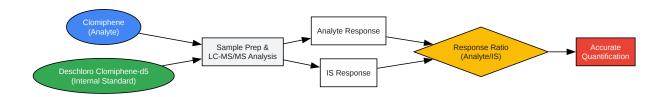




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Caption: Experimental workflow for Clomiphene TDM.





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Caption: Logic of using a deuterated internal standard.

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